N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide is a complex organic compound featuring a combination of furan and thiophene rings
Synthetic Routes and Reaction Conditions:
Conventional Synthesis: The compound can be synthesized through a multi-step reaction involving the initial formation of furan-3-carboxylic acid chloride, followed by its reaction with furan-3-ylmethylamine and thiophen-2-ylmethylamine under controlled conditions.
Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis as a more efficient method. This technique utilizes microwave radiation to accelerate the reaction, reducing the reaction time and improving yield.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve large-scale production with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biological processes. The exact mechanism depends on the context of its application, whether in research or industrial use.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide
Uniqueness: N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide stands out due to its specific arrangement of furan and thiophene rings, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(13-4-7-19-11-13)16(8-12-3-5-18-10-12)9-14-2-1-6-20-14/h1-7,10-11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIKQGTGKWBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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